Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

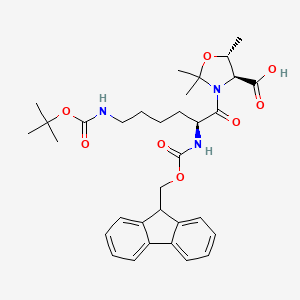

Structure

2D Structure

Properties

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDJVRHKPYPNY-PHXCCWLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: Structure, Properties, and Application

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a specialized dipeptide derivative crucial for advanced solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development.

Introduction to this compound

This compound is a protected dipeptide composed of lysine and a modified threonine residue.[1][2] It is specifically designed to address one of the most significant challenges in SPPS: the aggregation of growing peptide chains.[3][4][5] The molecule incorporates three key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and a pseudoproline (Psime,Mepro) moiety.

-

Fmoc Group: Attached to the α-amino group of lysine, the Fmoc group provides temporary protection during peptide synthesis.[6][7] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, allowing for selective deprotection without affecting other protecting groups.[6][]

-

Boc Group: The ε-amino group of the lysine side chain is protected by the Boc group. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10][11]

-

Pseudoproline (Psime,Mepro) Moiety: The threonine residue is modified to form a dimethylated oxazolidine ring, also known as a pseudoproline.[3][4][12] This cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for intermolecular aggregation.[13][14][15] The pseudoproline is a temporary modification that is cleaved under the acidic conditions of the final peptide cleavage from the resin, regenerating the native threonine residue.[1][13][16]

The use of this pre-formed dipeptide is advantageous as it avoids the sterically hindered acylation of the oxazolidine nitrogen and extends the peptide chain by two residues in a single coupling step.[1][17]

Chemical Structure and Properties

The structure of this compound combines the features of its constituent amino acids and protecting groups, resulting in a molecule optimized for SPPS.

Chemical Structure

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| IUPAC Name | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [2] |

| CAS Number | 911838-56-7 | [1][2][18] |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][2][18] |

| Molecular Weight | 609.71 g/mol | [1][2][18] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Optical Rotation | [α]D²⁵ = -17.5 ± 2.0° (c=1 in MeOH) | [2] |

| Storage | 2-8°C | [1][2][18] |

Solubility

Fmoc-Lys(Boc)-OH, a component of the target molecule, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and slightly soluble in water.[9] The complete dipeptide is expected to have good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] For dissolving the final peptide product, it is recommended to first try water, and if that fails, to use a 10-30% acetic acid solution or a small amount of DMSO.[19]

Experimental Protocols

While the precise, proprietary methods for the synthesis and analysis of commercially available this compound are not publicly disclosed, the following sections describe generalized, representative protocols based on established principles of peptide chemistry.

Synthesis of this compound

The synthesis of this dipeptide is a multi-step process that involves the formation of the pseudoproline moiety followed by coupling with the protected lysine.

Caption: Generalized synthetic workflow for this compound.

Step 1: Formation of the Threonine Pseudoproline Monomer

-

Suspend L-Threonine in a suitable solvent (e.g., acetone).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred, typically at room temperature, until the formation of the oxazolidine ring is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting Thr(Psime,Mepro)-OH is then isolated and purified.

Step 2: Coupling with Fmoc-Lys(Boc)-OH

-

Dissolve Fmoc-Lys(Boc)-OH and Thr(Psime,Mepro)-OH in an appropriate solvent, such as DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).

-

The reaction is allowed to proceed until completion, monitored by TLC or HPLC.

-

The final product, this compound, is then purified, typically by flash chromatography on silica gel.

Quality Control and Characterization

The purity and identity of the synthesized dipeptide are confirmed using standard analytical techniques.

| Analytical Method | Purpose | Typical Parameters |

| Reverse-Phase HPLC | Purity assessment | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient of B over ADetection: UV at 214 nm and 301 nm |

| Mass Spectrometry | Molecular weight confirmation | Technique: Electrospray Ionization (ESI-MS)Expected Mass [M+H]⁺: 610.7 g/mol |

| NMR Spectroscopy | Structural elucidation | ¹H NMR: Characteristic signals for Fmoc, Boc, Lys, and Thr protons.¹³C NMR: Resonances corresponding to all carbons in the molecule. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is to overcome aggregation during Fmoc-based SPPS, leading to improved synthesis yields and purity of the final peptide.[5][12][13]

Mechanism of Action

During SPPS, growing peptide chains can adopt secondary structures, particularly β-sheets, leading to intermolecular aggregation. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.

The pseudoproline moiety in this compound introduces a conformational "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for β-sheet formation.[3][13][14] This enhances the solvation of the peptide chain, improving reaction kinetics and overall synthesis efficiency.[4][12]

Caption: Impact of pseudoproline dipeptides on SPPS outcomes.

Guidelines for Use

For optimal results when using pseudoproline dipeptides like this compound, the following guidelines are recommended:

-

Placement: Introduce the pseudoproline dipeptide before hydrophobic regions of the peptide sequence.[14][15]

-

Spacing: Maintain a spacing of 5-6 amino acid residues between pseudoproline units or between a pseudoproline and a natural proline. A minimum of 2 residues is advised.[3][14][15]

-

Coupling: Standard coupling reagents used in Fmoc SPPS (e.g., HBTU, DIC/HOBt) are effective for coupling pseudoproline dipeptides.[3]

-

Cleavage: The oxazolidine ring of the pseudoproline is stable to the mild basic conditions of Fmoc deprotection but is cleaved during the final TFA-mediated cleavage from the resin, which regenerates the native threonine residue.[1][13][16]

Conclusion

This compound is a highly effective and valuable tool for modern peptide synthesis. By temporarily introducing a proline-like kink into the peptide backbone, it effectively mitigates aggregation, a common cause of failed or low-yield syntheses.[4][5] Its use leads to improved coupling and deprotection kinetics, resulting in higher purity and yield of crude peptide products, particularly for long, complex, or aggregation-prone sequences.[5][13] This makes it an indispensable building block for researchers and professionals engaged in the synthesis of challenging peptides for therapeutic and research applications.

References

- 1. This compound Novabiochem 911838-56-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. vectorlabs.com [vectorlabs.com]

- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. iris-biotech.de [iris-biotech.de]

- 13. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. Fmoc-Phe-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 18. iris-biotech.de [iris-biotech.de]

- 19. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Mechanism of Action of Pseudoproline Dipeptides in Preventing Peptide Aggregation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and mechanism of pseudoproline dipeptides in mitigating peptide aggregation, a significant challenge in synthetic peptide chemistry and the development of peptide-based therapeutics. By temporarily inducing a structural "kink" in the growing peptide chain, pseudoproline dipeptides effectively disrupt the formation of secondary structures that lead to aggregation, thereby enhancing solubility, improving synthetic yields, and enabling the production of previously inaccessible peptides.

Introduction to Pseudoproline Dipeptides

Peptide aggregation, driven by the formation of intermolecular β-sheet structures, is a primary obstacle during solid-phase peptide synthesis (SPPS), particularly for long, hydrophobic, or otherwise "difficult" sequences.[1][2] This aggregation can lead to poor solvation, incomplete coupling reactions, and significantly reduced yields of the desired peptide.[1][3]

Pseudoproline dipeptides are specialized building blocks designed to overcome these challenges. They are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[3][4] This five-membered ring structure mimics the conformation of proline, hence the term "pseudoproline" (Ψ-Pro).[1][3] Introduced during Fmoc-based SPPS, these dipeptides serve as temporary, structure-disrupting elements that are cleaved under standard trifluoroacetic acid (TFA) conditions, restoring the native amino acid sequence in the final product.[5][6]

Core Mechanism of Action

The primary function of pseudoproline dipeptides is to prevent peptide aggregation by disrupting the formation of β-sheet secondary structures during peptide synthesis.[3][7] This is achieved through a combination of conformational and steric effects.

2.1 Conformational Disruption and Backbone Kinking

The defining feature of a pseudoproline dipeptide is the rigid, proline-like oxazolidine or thiazolidine ring.[3] This ring structure imposes a significant steric constraint on the peptide backbone, forcing the preceding amide bond to favor a cis conformation over the typical trans conformation.[5][8] This induced cis-amide bond introduces a "kink" into the elongating peptide chain.[6][8]

This kink fundamentally disrupts the linear, extended conformation required for the formation of intermolecular hydrogen bonds that stabilize β-sheets.[3][6] By breaking the nascent secondary structure, the peptide chains are less likely to self-associate and aggregate on the solid support.[4][9]

2.2 Enhanced Solvation and Improved Kinetics

A direct consequence of preventing aggregation is the enhanced solvation of the growing peptide chain.[1][3] With the peptide chains remaining more accessible to the surrounding solvent (e.g., DMF, NMP), coupling and deprotection reactions can proceed more efficiently.[3] This improved accessibility of the N-terminal amino group for acylation leads to higher coupling efficiency, more predictable reaction kinetics, and ultimately, higher yields and purity of the crude peptide product.[3][10]

The logical flow of the mechanism is illustrated below.

Caption: Logical flow of the pseudoproline mechanism of action.

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of aggregation-prone peptides. This is most evident in the significant increase in final product yield and purity.

| Peptide Sequence / Type | Observation | Quantitative Improvement | Reference(s) |

| Highly Aggregated Sequences | Insertion of a single pseudoproline dipeptide. | Up to a 10-fold increase in product yield. | [5] |

| Human Amylin (hAmylin) | A 37-residue peptide prone to amyloidogenic aggregation. | Successful synthesis with high yield and purity. Standard Fmoc methods produced only trace amounts. | [3] |

| RANTES (24-91) | A 68-amino-acid chemokine with high aggregation propensity. | Efficiently synthesized using a combination of PEG-based ChemMatrix resin and pseudoproline dipeptides. | [3] |

| Influenza Virus Hemagglutinin Fragment | A known "difficult" peptide sequence. | Synthesis with Fmoc-Ser(tBu)-OH resulted in a highly heterogeneous product. Analogs prepared with both Ser- and Cys-derived pseudoprolines showed excellent purity. | [10] |

| Cys-containing peptides | On-resin macrocyclization of linear peptides. | Peptides with Cys pseudoprolines showed complete macrocyclization, whereas those without showed only 52-70% completion. The reaction time was also significantly decreased. | [11] |

Experimental Protocols for Analysis

To assess the efficacy of pseudoproline dipeptides in preventing aggregation and to characterize the resulting peptides, several key experimental techniques are employed.

4.1 Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during automated or manual Fmoc-SPPS.

-

Resin and First Amino Acid Loading:

-

Select an appropriate resin (e.g., 2-chlorotrityl or ChemMatrix for aggregation-prone sequences).[3]

-

Load the first Fmoc-protected amino acid onto the resin according to standard protocols.

-

-

Peptide Elongation Cycle (Iterative):

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid / Dipeptide Coupling:

-

For standard amino acids: Dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow to react for 1-2 hours.

-

For Pseudoproline Dipeptides: Substitute the standard amino acid with the appropriate Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide. Use a 5-fold excess of the activated dipeptide relative to the resin functionality. Coupling is typically complete within 1 hour.[12]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Optional Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing TFA. A common mixture is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[12]

-

This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline's oxazolidine/thiazolidine ring back to the native Ser, Thr, or Cys residue.[5][12] The conversion is generally complete within 3 hours.[12]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry (e.g., LC-MS).

-

4.2 Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to these aggregates.[13][14]

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter it through a 0.2 μm syringe filter.[15]

-

Prepare the desired buffer for the aggregation reaction (e.g., 25 mM Tris buffer, pH 7.4).[14]

-

Prepare concentrated stock solutions of the peptide (with and without the pseudoproline modification) in an appropriate solvent.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the reaction mixtures. Each well should contain the peptide at its final desired concentration (e.g., 50 µM) and ThT at a final concentration of 20-25 µM in the reaction buffer.[14][15]

-

Include control wells: a buffer-only blank, a ThT-only control, and a control sample of the peptide without the pseudoproline modification.

-

-

Incubation and Measurement:

-

Seal the plate and incubate it in a fluorescence microplate reader at a constant temperature (e.g., 37°C).[14]

-

If studying aggregation kinetics, intermittent shaking can be applied to promote fibril formation.[15]

-

Measure the fluorescence intensity at regular intervals. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[13][15]

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control from all readings.

-

Plot fluorescence intensity versus time. A sigmoidal curve is typical for amyloid aggregation. A lower fluorescence signal for the pseudoproline-containing peptide compared to the control indicates inhibition of aggregation.

-

4.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[16][17] It can directly assess the presence of α-helices, β-sheets, and random coil structures.

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Determine the precise peptide concentration, for example, by UV absorbance at 280 nm if aromatic residues are present, or by other quantitative amino acid analysis methods.

-

The final peptide concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.

-

-

Instrument Setup:

-

Use a CD spectrophotometer. Purge the instrument with nitrogen gas.

-

Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements (190-260 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

Analyze the resulting spectrum. A strong negative band around 218 nm is characteristic of β-sheet structures, while α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm. A reduction in the β-sheet signal for a pseudoproline-modified peptide would confirm its structure-disrupting effect.

-

The following diagram illustrates a typical workflow for evaluating the effectiveness of pseudoproline dipeptides.

Caption: Experimental workflow for aggregation analysis.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern peptide chemistry.[3] Their mechanism of action is rooted in the deliberate introduction of a conformational kink in the peptide backbone, which effectively disrupts the intermolecular hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[5][6] This leads to enhanced solubility and improved reaction kinetics during SPPS. The quantitative data from numerous studies confirm their ability to dramatically increase yields and enable the synthesis of peptides previously considered intractable.[3][5] For researchers and drug developers working with complex peptide sequences, the strategic application of pseudoproline dipeptides is a robust and reliable method to overcome the pervasive challenge of peptide aggregation.

References

- 1. Pseudoproline - Wikipedia [en.wikipedia.org]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. iris-biotech.de [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. US20100087654A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]

- 10. Extending pseudoprolines beyond Ser and Thr | Merck [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 13. Thioflavin T spectroscopic assay [assay-protocol.com]

- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolidine Ring in Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the pursuit of efficiency and purity is paramount. The synthesis of long or "difficult" peptide sequences is often hampered by on-resin aggregation, leading to poor yields and complex purification challenges. This technical guide provides an in-depth exploration of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a specialized dipeptide building block designed to overcome these obstacles through the strategic incorporation of an oxazolidine ring.

The Core Concept: Pseudoproline Dipeptides

This compound is a member of the pseudoproline dipeptide family. These building blocks are revolutionary tools in Fmoc-based solid-phase peptide synthesis (SPPS). The defining feature of this particular dipeptide is the formation of a temporary, acid-labile oxazolidine ring. This five-membered ring is formed from the threonine residue, where the side-chain hydroxyl group and the α-amino group react with acetone. This modification effectively transforms the threonine into a proline mimic, hence the term "pseudoproline."

The primary function of this structural modification is to disrupt the formation of secondary structures, such as β-sheets, which are a major cause of peptide chain aggregation during synthesis.[1] By introducing a "kink" into the peptide backbone, similar to that of a natural proline residue, the pseudoproline dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[1]

Structural and Physicochemical Properties

The chemical structure of this compound incorporates several key protective groups essential for SPPS.

| Feature | Description | Purpose in SPPS |

| Fmoc Group | Fluorenylmethyloxycarbonyl group on the N-terminus of lysine. | Base-labile protecting group for the α-amino group, allowing for sequential amino acid addition. |

| Boc Group | tert-Butoxycarbonyl group on the ε-amino group of the lysine side chain. | Acid-labile protecting group that prevents the lysine side chain from participating in unwanted reactions. |

| Oxazolidine Ring | A five-membered ring formed from the threonine residue and acetone. | Induces a "kink" in the peptide backbone to disrupt secondary structures and prevent aggregation. It is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid (TFA) during the final cleavage from the resin.[1] |

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [2] |

| Molecular Weight | 609.71 g/mol | [2] |

| Appearance | White to off-white powder | - |

| Purity (HPLC) | ≥ 97.0% | [2] |

| Optical Rotation | -19.5 to -15.5 ° (c=1 in methanol) | [2] |

| Solubility | Soluble in common SPPS solvents like DMF and NMP. | [1] |

Mechanism of Action: Disrupting Aggregation

The efficacy of the oxazolidine ring in preventing aggregation lies in its ability to alter the conformational landscape of the growing peptide chain.

References

A Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a critical tool in overcoming the challenges of solid-phase peptide synthesis (SPPS), particularly for complex and aggregation-prone sequences. This document details its chemical properties, mechanism of action, experimental protocols for its use, and its applications in research and drug development.

Core Compound Data

This compound is a pseudoproline dipeptide designed to enhance the efficiency and success rate of Fmoc-based solid-phase peptide synthesis.[1][2] Its structure incorporates orthogonal protecting groups, allowing for the selective and stepwise elongation of peptide chains.[3]

| Property | Value | References |

| CAS Number | 911838-56-7 | [1][4][5] |

| Molecular Weight | 609.71 g/mol | [1][4][5] |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][4] |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | 2-8°C | [1] |

Mechanism of Action in Peptide Synthesis

During SPPS, growing peptide chains, especially those with hydrophobic residues or sequences prone to forming secondary structures, can aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, and ultimately, failed syntheses.[4]

This compound addresses this challenge by introducing a temporary "kink" into the peptide backbone.[2] The threonine residue is reversibly protected as a TFA-labile oxazolidine, which mimics the structure of proline.[1] This proline-like structure disrupts the formation of interchain hydrogen bonds that are responsible for the formation of secondary structures like β-sheets, thereby preventing aggregation.[2][4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[1][4]

The use of a pre-formed dipeptide is crucial as it circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen, a step that would otherwise lead to low coupling yields.[1][2] This also has the added benefit of extending the peptide chain by two residues in a single coupling step.[1]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols. It is compatible with a range of coupling reagents and both manual and automated synthesis workflows.[3][4]

General Coupling Procedure

-

Resin Preparation: Swell the desired solid support resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling:

-

Dissolve this compound (typically 2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC with an additive like OxymaPure) in DMF.[4]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid derivative), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser or TNBS test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on lysine and the pseudoproline's oxazolidine ring, are removed.

-

Resin Washing and Drying: Wash the resin with a solvent like dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail, most commonly containing a high concentration of TFA. A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubation: Gently agitate the resin in the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups, regenerating the native threonine residue.[1][4]

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The ability to successfully synthesize "difficult" peptides is crucial for various areas of research and therapeutic development.

-

Drug Discovery: this compound is instrumental in the synthesis of peptide-based drug candidates.[3][6] Many biologically active peptides, including those with therapeutic potential against cancer, metabolic disorders, and infectious diseases, contain sequences that are prone to aggregation.[6] The use of this dipeptide enables the reliable production of these complex molecules for screening and development.

-

Structural Biology: The synthesis of pure, full-length peptides is essential for studying protein structure, folding, and interactions.[6] This dipeptide facilitates the creation of peptides that are used in techniques like X-ray crystallography and NMR spectroscopy.

-

Biomaterials and Drug Delivery: Peptides synthesized using this building block can be incorporated into novel biomaterials and drug delivery systems.[3] The ability to create well-defined peptide sequences allows for the design of materials with specific properties for targeted therapies and controlled release formulations.[3]

-

Signaling Pathways: Lysine and threonine are key residues for post-translational modifications such as phosphorylation, ubiquitination, and acetylation, which are fundamental to cellular signaling.[7] By enabling the synthesis of peptides containing the Lys-Thr motif, this dipeptide provides researchers with the tools to create probes and substrates for studying the enzymes and pathways involved in these critical cellular processes.

Conclusion

This compound is a highly effective and versatile tool for modern peptide chemistry. By temporarily introducing a proline-like kink into the peptide backbone, it efficiently disrupts aggregation during solid-phase peptide synthesis, leading to higher yields and purities of complex peptides. Its compatibility with standard SPPS protocols makes it a straightforward and valuable addition to the synthetic chemist's toolbox, enabling the creation of peptides that are crucial for advancing drug discovery, structural biology, and our understanding of cellular signaling.

References

- 1. This compound Novabiochem® | 911838-56-7 [sigmaaldrich.com]

- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 911838-56-7 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Applications of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH in Drug Discovery and Development

Executive Summary: The chemical synthesis of complex, lengthy, or aggregation-prone peptides is a significant bottleneck in drug discovery and development. Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges. By introducing a temporary "kink" in the peptide backbone during solid-phase peptide synthesis (SPPS), it effectively disrupts the formation of secondary structures that lead to on-resin aggregation. This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH, highlighting its pivotal role in enabling the synthesis of advanced therapeutic peptides, cyclic peptides, and other peptide-based constructs.

The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide production.[1] However, a major hurdle, particularly in the synthesis of sequences longer than 40 amino acids or those rich in hydrophobic residues, is on-resin aggregation.[2][3] Growing peptide chains can fold into stable secondary structures, most notably β-sheets, and associate with each other through interchain hydrogen bonds.[4][5] This aggregation leads to:

-

Reduced Solvation: The aggregated peptide chains become poorly solvated by the synthesis solvents (e.g., DMF).[6]

-

Incomplete Reactions: Steric hindrance prevents reagents from accessing the N-terminal amine, leading to failed or incomplete coupling and deprotection steps.[2]

-

Lower Yields and Purity: The final crude product is often a complex mixture containing deletion sequences and other impurities, which complicates purification and significantly reduces the overall yield.[3][7]

Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH: A Solution to Aggregation

Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a dipeptide where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine ring, a structure known as a pseudoproline (ΨPro).[5][8] This modification is the key to its function.

Mechanism of Action:

-

Conformational Disruption: The five-membered oxazolidine ring forces the peptide backbone into a kinked conformation, favoring a cis-amide bond over the usual trans-amide bond.[4][6]

-

Inhibition of β-Sheet Formation: This "kink" acts as a structure-breaker, disrupting the regular hydrogen-bonding patterns required for β-sheet formation and subsequent aggregation.[6][7][9]

-

Enhanced Solvation: By preventing aggregation, the peptide chain remains well-solvated, ensuring efficient access for reagents during coupling and deprotection cycles.[4][6]

-

Reversible Modification: The pseudoproline ring is stable during the Fmoc-SPPS cycles but is cleanly and completely cleaved under standard final cleavage conditions (e.g., with Trifluoroacetic Acid - TFA), regenerating the native threonine residue in the final peptide.[4][7][9]

The building block is supplied as a dipeptide (Lys-Thr) because direct acylation of the sterically hindered nitrogen within the oxazolidine ring is inefficient.

Caption: Logical workflow comparing standard SPPS with pseudoproline-enhanced SPPS.

Core Applications in Drug Discovery and Development

The ability to reliably synthesize difficult peptide sequences makes Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH and similar building blocks invaluable in several areas of drug development.[10]

-

Synthesis of Long Therapeutic Peptides and Small Proteins: Many modern peptide therapeutics, such as GLP-1 receptor agonists or peptide-based vaccines, are long sequences that are prone to aggregation.[3] The use of pseudoproline dipeptides can be the enabling technology for their successful chemical synthesis, potentially increasing yields by up to 10-fold in highly aggregated sequences.[4][8]

-

Facilitation of Peptide Cyclization: The backbone kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization. This can accelerate the cyclization reaction and improve the yield of cyclic peptides, an important class of drugs known for their high stability and target affinity.[4][7][9]

-

Bioconjugation and Targeted Drug Delivery: The lysine residue in this dipeptide carries a Boc-protected side chain. After synthesis and deprotection, this primary amine serves as a versatile chemical handle for bioconjugation.[11] This allows for the attachment of:

-

Polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.

-

Fluorescent dyes or labels for diagnostic applications.[10]

-

Linkers for creating antibody-drug conjugates (ADCs) or other targeted therapies.

-

-

Peptidomimetic Design: Pseudoprolines can be used as proline isosteres to modulate the conformational properties of a peptide, which can be a strategy in drug design to refine the binding affinity and selectivity of a peptide for its biological target.[6]

Physicochemical and Structural Properties

Below is a summary of the key properties of the Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH building block.

| Property | Value | Reference(s) |

| Synonym | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [10] |

| CAS Number | 911838-56-7 | [10][12] |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [10][12] |

| Molecular Weight | 609.71 - 609.72 g/mol | [10][12] |

| Appearance | White to off-white powder | [10] |

| Purity (HPLC) | ≥ 98% | [10] |

| Storage Temperature | 2-8°C or ≤ -4°C | [10][12] |

Experimental Protocol: Incorporation into Fmoc-SPPS

The use of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is straightforward and compatible with standard manual and automated Fmoc-SPPS protocols.[2][3]

General Workflow:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial coupling of the first amino acid.

-

Peptide Elongation: Continue standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by amino acid coupling) until the residue preceding the target Lys-Thr position is reached.

-

Pseudoproline Dipeptide Coupling:

-

Dissolve Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH and a suitable activator (e.g., DIC/OxymaPure or PyBOP/DIPEA) in an appropriate solvent like DMF.[2][13]

-

Add the activation mixture to the deprotected N-terminus of the peptide on the resin.

-

Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours). This single step adds both the Lys and Thr residues to the chain.

-

-

Continue Synthesis: After the dipeptide is coupled, proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin-bound peptide with a strong acid cocktail, typically containing a high concentration of TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5).[2][9]

-

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on lysine and the oxazolidine ring, which reverts to the native threonine.[4]

-

References

- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | 911838-56-7 | Benchchem [benchchem.com]

- 3. Pseudoproline [bionity.com]

- 4. iris-biotech.de [iris-biotech.de]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. The role of pseudo-proline dipeptides [gtpeptide.com]

- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chempep.com [chempep.com]

- 12. iris-biotech.de [iris-biotech.de]

- 13. Extending pseudoprolines beyond Ser and Thr | Merck [merckmillipore.com]

The Strategic Advantage of Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of "difficult sequences"—often characterized by their length, hydrophobicity, or propensity for aggregation—presents a significant hurdle. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and challenging purification processes.[1][2] To overcome these obstacles, the strategic incorporation of pseudoproline dipeptides has emerged as a powerful and indispensable tool in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis arsenal.[2][3][4] This technical guide provides an in-depth exploration of pseudoproline dipeptides, detailing their mechanism of action, quantitative impact on synthesis outcomes, and comprehensive experimental protocols for their successful application.

The Core Problem: On-Resin Aggregation

During SPPS, the growing peptide chain is anchored to an insoluble resin. As the chain elongates, particularly in sequences containing hydrophobic residues, intermolecular and intramolecular hydrogen bonding can lead to the formation of stable secondary structures.[1] This aggregation shields the N-terminal amine, hindering the subsequent coupling of the next amino acid and the removal of the Fmoc protecting group, ultimately resulting in truncated or deletion sequences and a complex crude product that is difficult to purify.[1]

The Pseudoproline Solution: A Proline Mimic

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[3][5] This cyclic structure effectively mimics the kink-inducing properties of proline.[5] By introducing a temporary "kink" in the peptide backbone, pseudoproline dipeptides disrupt the formation of β-sheets and other ordered secondary structures, thereby preventing on-resin aggregation.[2][3][4]

This disruption of secondary structures leads to several key advantages:

-

Enhanced Solvation: The kinked conformation improves the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent reactions.[2][3]

-

Improved Coupling and Deprotection Efficiency: With the N-terminus more exposed, both the coupling of the incoming amino acid and the removal of the Fmoc group proceed more efficiently, leading to higher crude peptide purity.[3][4]

-

Increased Yields: By minimizing failed sequences, the overall yield of the desired full-length peptide is significantly increased, with some reports indicating up to 10-fold improvements for highly aggregated sequences.[4][6]

-

Facilitated Purification: The cleaner crude product simplifies the final purification process, often leading to higher recovery of the pure peptide.[4]

The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final cleavage and deprotection step, regenerating the native Ser, Thr, or Cys residue.[3][5]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of notoriously difficult peptides. While the exact improvement is sequence-dependent, the literature provides compelling evidence of their efficacy.

| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |

| Human Amylin (1-37) | Standard Fmoc-SPPS | Not pure enough for cyclization | Very Low | [7] |

| Human Amylin (1-37) | With Pseudoproline Dipeptides | High enough for direct cyclization | High | [7] |

| hGH-derived peptide | Standard Fmoc-SPPS | Not reported (unsuccessful) | - | [8] |

| hGH-derived peptide | With Pseudoproline Monomer | 42 (initial attempt) | Moderate | [8] |

| hGH-derived peptide | With Pseudoproline & Optimized Strategy | 70 | Good | [8] |

| Aβ (1-42) | Standard Fmoc-SPPS | Low | Low | [9] |

| Aβ (1-42) | With Pseudoproline Dipeptides | Significantly Improved | 57 (crude) | [9] |

Experimental Protocols

The following protocols provide a detailed methodology for the manual Fmoc solid-phase synthesis of a peptide incorporating a pseudoproline dipeptide. These can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (commercially available pseudoproline dipeptide)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

HPLC grade acetonitrile and water with 0.1% TFA for purification

Resin Preparation and Swelling

-

Weigh the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) and place it in a suitable reaction vessel (e.g., a fritted glass funnel).

-

Wash the resin with DCM (3 x 5 mL).

-

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with occasional agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid and Pseudoproline Dipeptide Coupling

-

For standard amino acids: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF (2 mL). Add DIC (0.5 mmol, 5 eq.) and pre-activate for 5 minutes.

-

For the pseudoproline dipeptide: In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH (e.g., 0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIC (0.3 mmol, 3 eq.) and pre-activate for 5 minutes. Note: A lower excess is often sufficient for these pre-formed dipeptides.

-

Add the activated amino acid or dipeptide solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Repeat steps 4.3 and 4.4 for each amino acid in the sequence.

Final Deprotection and Cleavage

-

After the final coupling step, perform a final Fmoc deprotection as described in section 4.3.

-

Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

Dry the peptide-resin under high vacuum for at least 1 hour.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 2-5 mL for 100 mg of resin) to the dry peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.[3][5]

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Purification and Analysis

-

Dissolve the lyophilized crude peptide in the initial HPLC mobile phase.

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[6]

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final, pure peptide.

-

Confirm the identity of the peptide by mass spectrometry.

Conclusion

Pseudoproline dipeptides are a powerful and user-friendly tool for overcoming the challenges associated with the synthesis of "difficult" peptides. By temporarily introducing a proline-like kink, they effectively disrupt on-resin aggregation, leading to significant improvements in coupling efficiency, crude purity, and overall yield.[2][3][4] For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic incorporation of pseudoproline dipeptides should be considered a standard and highly effective approach for the successful assembly of complex and aggregation-prone sequences.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. lcms.cz [lcms.cz]

- 6. bachem.com [bachem.com]

- 7. Fast Fmoc synthesis of hAmylin1-37 with pseudoproline assisted on-resin disulfide formation [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

The Strategic Imperative of Dipeptide Building Blocks in Overcoming Challenging Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, particularly long and complex sequences, is frequently hampered by challenges such as aggregation, poor solubility, and inefficient coupling reactions. These obstacles can significantly reduce the yield and purity of the final product, thereby impeding drug discovery and development. The incorporation of dipeptide building blocks, most notably pseudoproline and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides, has emerged as a powerful strategy to mitigate these issues. This technical guide provides a comprehensive overview of the benefits of utilizing dipeptides in solid-phase peptide synthesis (SPPS), supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction: The Challenge of Difficult Peptide Sequences

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the stepwise elongation of the peptide chain on a solid support can be hindered by the intrinsic properties of the sequence being synthesized. "Difficult sequences" often contain hydrophobic residues or amino acids prone to forming strong intermolecular hydrogen bonds, leading to on-resin aggregation. This aggregation physically obstructs the N-terminus of the growing peptide chain, preventing complete deprotection and coupling of the subsequent amino acid. The consequences include truncated sequences, low yields, and complex purification challenges.

The Dipeptide Solution: Mechanism of Action

Dipeptide building blocks are strategically introduced into a peptide sequence to disrupt the formation of secondary structures, primarily β-sheets, which are the main culprits behind aggregation.

Pseudoproline Dipeptides

Pseudoproline dipeptides are formed by the reversible protection of serine (Ser) or threonine (Thr) residues as an oxazolidine ring. This cyclic structure introduces a "kink" in the peptide backbone, mimicking the effect of a proline residue. This conformational constraint disrupts the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing inter-chain aggregation. The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.

Dmb-Dipeptides

In Dmb-dipeptides, the backbone amide nitrogen of a glycine (Gly) residue is protected with a 2,4-dimethoxybenzyl (Dmb) group. This bulky protecting group sterically hinders the formation of hydrogen bonds between peptide chains. The use of a dipeptide unit, such as Fmoc-Xaa-(Dmb)Gly-OH, circumvents the difficult acylation of the Dmb-protected secondary amine. The Dmb group is also cleaved during the final TFA treatment to yield the native peptide sequence.

The logical relationship illustrating how dipeptides prevent peptide aggregation is depicted in the following diagram:

Caption: Logical diagram illustrating the prevention of peptide aggregation by dipeptide building blocks.

Quantitative Benefits of Dipeptide Incorporation

The use of dipeptide building blocks translates into significant improvements in the yield and purity of synthesized peptides. The following tables summarize quantitative data from the synthesis of challenging peptide sequences.

Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment

The ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a classic example of a "difficult sequence" prone to aggregation. The introduction of a backbone protecting group, such as Hmb (a precursor to Dmb), at Ala68 dramatically improves synthesis outcomes.

| Synthesis Strategy | Crude Purity (%) | Reference |

| Conventional Fmoc SPPS | 10-15% (incomplete final coupling) | [1] |

| Fmoc SPPS with Hmb at Ala68 | Coupling proceeds to completion | [1] |

| Conventional Fmoc SPPS (another study) | 7% | [1] |

Table 2: Synthesis of a Peptide Containing an Asp-Gly Sequence

Peptide sequences containing the Asp-Gly motif are susceptible to aspartimide formation, a common side reaction in Fmoc SPPS. The use of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide can significantly suppress this side reaction.

| Synthesis Strategy | Crude Purity (%) | Reference |

| Conventional Fmoc SPPS | 45% | [1] |

| Fmoc SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91% | [1] |

Table 3: General Yield Improvement with Pseudoproline Dipeptides

While specific comparative data for a single peptide is often proprietary or not published in a comparative format, general improvements have been widely reported.

| Peptide Type | Yield Improvement | Reference |

| Highly Aggregated Sequences | Up to 10-fold increase | |

| Human Amylin (hAmylin) | Traces (Standard Fmoc) vs. High Yield (with Pseudoproline) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of challenging peptides using dipeptide building blocks.

General Experimental Workflow for SPPS using Dipeptides

The overall workflow for solid-phase peptide synthesis incorporating dipeptide building blocks is outlined below.

Caption: General experimental workflow for solid-phase peptide synthesis (SPPS) using dipeptides.

Detailed Protocol: Synthesis of Human Amylin (hIAPP)

This protocol describes the microwave-assisted Fmoc SPPS of human amylin, a highly aggregation-prone peptide, utilizing pseudoproline dipeptides.

Materials:

-

CEM Liberty microwave peptide synthesizer

-

Fmoc-protected amino acids

-

Fmoc-Ala-Thr(ψMe,MePro)-OH and Fmoc-Leu-Ser(ψMe,MePro)-OH (pseudoproline dipeptides)

-

PAL-PEG resin (for C-terminal amidation)

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 92.5% TFA, 2.5% triisopropylsilane (TIS), 2.5% 3,6-dioxa-1,8-octanedithiol (DODT), 2.5% H₂O

-

Dimethyl sulfoxide (DMSO) for disulfide bond formation

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Resin Swelling: Swell the PAL-PEG resin in DMF.

-

Peptide Synthesis: Perform automated synthesis on a 0.01 mmol scale.

-

Double Coupling: Double couple all β-branched amino acids, the pseudoproline dipeptides, and the first amino acid (Tyr) attached to the resin.

-

Coupling Conditions: Carry out coupling reactions for 2 minutes at 90°C. For Cys and His residues, couple at 55°C to minimize racemization.

-

-

Cleavage: Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, dissolve the pellet in 20% (v/v) acetic acid, and lyophilize.

-

Disulfide Bond Formation: Dissolve the lyophilized peptide in 100% DMSO at a concentration of 10 mg/mL and incubate at room temperature for 3 days to form the disulfide bond between Cys2 and Cys7.

-

Purification: Purify the peptide by RP-HPLC.

Conclusion

The strategic incorporation of dipeptide building blocks, particularly pseudoproline and Dmb-dipeptides, is an indispensable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. By effectively disrupting on-resin aggregation, these reagents lead to significant improvements in coupling efficiency, crude purity, and overall yield. The adoption of these methodologies can streamline the production of complex peptides, thereby accelerating research and development in peptide-based therapeutics. While the initial cost of dipeptide reagents may be higher than that of single amino acids, the benefits in terms of reduced synthesis failures, simplified purification, and higher yields often result in a more cost-effective overall process.

References

Methodological & Application

Standard Protocol for Incorporating Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, challenges such as on-resin aggregation of the growing peptide chain can significantly hinder the synthesis of long or "difficult" sequences, leading to low yields and purity.[1][2] Pseudoproline dipeptides, like Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, are powerful tools to mitigate these issues.[3][4]

This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine ring.[1][5] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[6][7] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved coupling efficiency and overall synthesis yield.[1] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2][6]

These application notes provide a detailed protocol for the efficient incorporation of this compound in Fmoc-based SPPS.

Experimental Protocols

General Workflow for SPPS incorporating this compound

The following diagram illustrates the overall workflow for solid-phase peptide synthesis, highlighting the key steps where the pseudoproline dipeptide is incorporated.

Caption: General workflow for SPPS incorporating the pseudoproline dipeptide.

Manual Coupling Protocol for this compound

This protocol is suitable for manual peptide synthesis.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Perform Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Immediately add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]

-

If the Kaiser test is positive (blue beads), extend the coupling time or repeat the coupling step with fresh reagents.

-

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

The following diagram illustrates the phosphonium/aminium salt-mediated coupling of the pseudoproline dipeptide.

Caption: Activation and coupling of the pseudoproline dipeptide.

Automated SPPS Protocol Considerations

This compound is compatible with automated peptide synthesizers.[1]

-

Reagent Preparation:

-

Dissolve the pseudoproline dipeptide in an appropriate volume of DMF or NMP to achieve the desired concentration for the synthesizer's protocols.

-

For instruments using dry amino acid cartridges, the dipeptide can be packed into an empty cartridge.[5]

-

-

Programming the Synthesizer:

-

Program the instrument to perform a standard coupling cycle for the pseudoproline dipeptide.

-

Since a dipeptide is being incorporated, the subsequent amino acid in the sequence should be omitted from the synthesis program.[5]

-

A standard coupling time of 1-2 hours is generally sufficient.

-

Quantitative Data

Table 1: Recommended Coupling Conditions for this compound

| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Solvent | Time (min) | Notes |

| HBTU/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | A standard and widely used method for pseudoproline dipeptides.[5] |

| HATU/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | Highly efficient, especially for sterically hindered couplings.[9] |

| PyBOP/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | Another effective phosphonium-based reagent.[5] |

| DIC/Oxyma | 3-5 : 3-5 : - | DMF/DCM | 60-180 | A carbodiimide-based method; Oxyma is a safer alternative to HOBt.[10] |

Final Cleavage and Deprotection Protocol

The oxazolidine ring of the pseudoproline is labile to strong acids and is cleaved simultaneously with the removal of side-chain protecting groups and cleavage of the peptide from the resin.[2]

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The final cleavage and deprotection step is visualized in the following diagram.

Caption: Final cleavage and deprotection of the peptide.

Table 2: Common TFA Cleavage Cocktails for Peptides Containing Pseudoproline Dipeptides

| Reagent Cocktail | Composition (v/v) | Scavengers | Application Notes |

| Standard (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | A robust, general-purpose cocktail suitable for peptides containing sensitive residues like Trp, Met, and Cys.[12] |

| TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | TIS | A simpler cocktail for peptides that do not contain highly sensitive residues. TIS is an effective scavenger for carbocations.[5][12] |

| TFA/TIS/Water/EDT | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | TIS, EDT | Recommended for peptides containing Trp, Cys, or Met to prevent side reactions.[11] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Particularly effective for peptides with sulfonyl-protected Arginine residues and for minimizing attachment of Trp-containing peptides to certain linkers.[11] |

Note: Cleavage cocktails should always be freshly prepared before use. The choice of cocktail should be tailored to the specific peptide sequence.[11]

Conclusion

The incorporation of this compound is a highly effective strategy to overcome aggregation and improve the efficiency of solid-phase peptide synthesis, particularly for long and difficult sequences. By following the standardized protocols outlined in these application notes, researchers can leverage the benefits of pseudoproline dipeptides to achieve higher yields and purity of their target peptides. The compatibility of this building block with standard SPPS reagents and automated synthesizers makes it a versatile tool for both academic research and industrial drug development.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. peptide.com [peptide.com]

- 8. iris-biotech.de [iris-biotech.de]

- 9. bachem.com [bachem.com]

- 10. reddit.com [reddit.com]

- 11. iris-biotech.de [iris-biotech.de]

- 12. csbiochina.com [csbiochina.com]

Application Notes and Protocols: Coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH to Solid-Phase Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic incorporation of specialized building blocks is crucial for the successful assembly of complex, lengthy, or aggregation-prone peptides.[1] Pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, are powerful tools designed to mitigate these challenges.[2] The oxazolidine ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor coupling efficiencies and low yields.[3][4] This dipeptide is particularly effective in improving the synthesis of peptides containing the Lys-Thr sequence.

This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine structure. This modification enhances the solubility and solvation of the growing peptide chain.[4] The Fmoc group on the N-terminus is base-labile, while the Boc group protecting the lysine side-chain and the pseudoproline ring are acid-labile, making this dipeptide fully compatible with standard Fmoc-based SPPS protocols.[4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[4]

The choice of resin is a critical parameter that influences the overall success of the synthesis. This document provides detailed protocols and comparative data for the coupling of this compound to three commonly used solid-phase supports: 2-Chlorotrityl chloride (2-CTC) resin, Wang resin, and Rink Amide resin.

Data Summary: Coupling Conditions and Reagents

The following tables summarize the recommended coupling conditions for this compound with different resins. These conditions are designed to achieve high coupling efficiency while minimizing side reactions.

Table 1: Recommended Reagents for Coupling this compound

| Reagent/Component | Chemical Name | Purpose |

| This compound | (4S,5R)-3-(Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid | Dipeptide Building Block |

| 2-Chlorotrityl chloride (2-CTC) Resin | 2-Chlorotrityl chloride functionalized polystyrene | Solid support for protected peptide acids |

| Wang Resin | p-Alkoxybenzyl alcohol functionalized polystyrene | Solid support for peptide acids |

| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy functionalized polystyrene | Solid support for peptide amides |

| DIC | N,N'-Diisopropylcarbodiimide | Activating Agent |

| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | Racemization Suppressor |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Activating Agent |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Activating Agent |

| HOBt | 1-Hydroxybenzotriazole | Racemization Suppressor |

| DIPEA (DIEA) | N,N-Diisopropylethylamine | Non-nucleophilic base |

| DMAP | 4-(Dimethylamino)pyridine | Catalyst for esterification |

| DMF | N,N-Dimethylformamide | Solvent |

| DCM | Dichloromethane | Solvent |

| MeOH | Methanol | Capping Agent |

Table 2: Comparative Coupling Protocols for Different Resins

| Parameter | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |

| Primary Use | Protected peptide fragments, C-terminal acids | Peptide acids | Peptide amides |

| Loading Method | Direct attachment without pre-activation | DIC/DMAP or symmetrical anhydride | Standard coupling after Fmoc deprotection |

| Fmoc-Dipeptide (eq.) | 0.6 - 1.2 | 1.5 - 2.5 | 5 |

| Activating Agent (eq.) | Not required for loading | DIC (1.0 eq. to amino acid) | HATU/HBTU (5 eq.), or DIC/HOBt (5 eq.) |

| Base (eq.) | DIPEA (4.0 eq. to dipeptide) | DMAP (0.1 eq. to resin) | DIPEA (10 eq.) |

| Solvent | Dry DCM (with minimal dry DMF/NMP if needed) | DCM/DMF (9:1) | DMF |

| Reaction Time | 30 min - Overnight | 1 - 2 hours (at 0°C) to 12 hours (RT) | 1 - 6 hours |

| Reaction Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |

| Capping of Unreacted Sites | DCM:MeOH:DIPEA (17:2:1) | Acetic anhydride/DIPEA in DCM | Acetic anhydride/DIPEA in DCM |

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is highly recommended for loading pseudoproline dipeptides, as the mild cleavage conditions preserve the protected peptide fragment, and loading occurs without the risk of racemization.[5]

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

DIPEA

-

Dry DCM

-

Dry DMF or NMP (if required for solubility)

-

Capping solution: DCM:MeOH:DIPEA (17:2:1 v/v/v)

-

Reaction vessel with shaker

Procedure:

-

Swell the 2-CTC resin (1.0 eq.) in dry DCM (approx. 10 mL per gram of resin) for 30 minutes in the reaction vessel.

-

In a separate flask, dissolve this compound (0.6-1.2 eq. relative to the resin) in dry DCM. If solubility is an issue, add a minimal amount of dry DMF or NMP (e.g., 3 mL per gram of resin) to achieve complete dissolution.[6]

-

Add DIPEA (4.0 eq. relative to the dipeptide) to the dissolved dipeptide solution.[5][6]

-

Drain the DCM from the swollen resin and immediately add the dipeptide/DIPEA solution.

-

Agitate the mixture at room temperature. Reaction time can range from 30 minutes to overnight; for pseudoproline dipeptides, an overnight reaction is often recommended to ensure complete coupling.[6][7]

-

After the reaction, drain the solution and add the capping solution to the resin. Agitate for at least 30 minutes to cap any unreacted chlorotrityl sites.[7]

-

Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the resin in vacuo.

-

Determine the final loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the dried resin.[8]

Protocol 2: Coupling of this compound to Wang Resin

Wang resin is a standard support for the synthesis of peptide acids.[9] The first amino acid is attached via an ester linkage, typically facilitated by DIC and a catalytic amount of DMAP.[7][10]

Materials:

-

Wang resin

-

This compound

-

DIC

-

DMAP

-

HOBt

-

DCM

-

DMF

-

Capping solution: Acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM

-

Reaction vessel with shaker

Procedure:

-

Swell the Wang resin (1.0 eq.) in a mixture of DCM:DMF (9:1 v/v; approx. 10 mL per gram of resin) for 30 minutes.[7]

-

In a separate flask, dissolve this compound (1.5-2.5 eq. relative to the resin) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.[9]

-

Transfer the dissolved dipeptide/HOBt solution to the swollen resin.

-

In a separate vial, dissolve DMAP (0.1 eq. relative to the resin) in a minimal amount of DMF.[10]

-